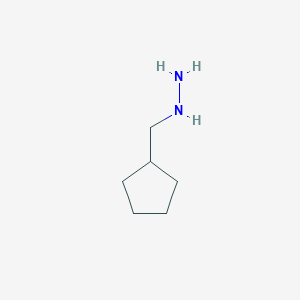

(Cyclopentylmethyl)hydrazine

Description

Contextual Significance of Hydrazine (B178648) Derivatives in Synthetic Organic Chemistry

Hydrazine derivatives, characterized by a nitrogen-nitrogen single bond, are a class of compounds with significant utility in synthetic organic chemistry. nih.govnih.gov Their unique reactivity allows them to serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including various heterocyclic compounds. a2bchem.comnumberanalytics.com The N-N bond is a key structural motif found in numerous biologically active molecules and pharmaceuticals. researchgate.netuniba.it

Historically, hydrazines have been instrumental in the development of important chemical transformations. For instance, aryl hydrazines are key reactants in the Fischer indole (B1671886) synthesis, a widely used method for preparing indoles. thermofisher.com Furthermore, hydrazine is employed in the Wolff-Kishner reduction to convert ketones into alkanes. thermofisher.com The reactivity of the hydrazine moiety enables its participation in condensation reactions with carbonyl compounds to form hydrazones, which are themselves important intermediates in organic synthesis. numberanalytics.comwikipedia.org These reactions are fundamental in creating diverse molecular architectures. a2bchem.com

Overview of Alkylhydrazine Structural Motifs and Their Research Relevance

Alkylhydrazines, which feature one or more alkyl groups attached to the hydrazine core, represent an important subclass of hydrazine derivatives. nih.gov The presence of the alkyl group can influence the compound's physical and chemical properties, such as its nucleophilicity and steric hindrance. These structural motifs are of considerable interest in medicinal chemistry and materials science. a2bchem.comresearchgate.netscirp.org

Research has shown that alkylhydrazine moieties are present in various pharmacologically important compounds. thermofisher.com They can act as intermediates in the synthesis of drugs and other bioactive molecules. scirp.org The N-N bond within these structures is a critical feature that contributes to their biological activity. researchgate.netnih.gov The ability to synthesize a variety of alkylhydrazines allows chemists to explore a broad chemical space in the pursuit of new therapeutic agents and materials. a2bchem.com

Current Research Landscape Pertaining to (Cyclopentylmethyl)hydrazine

This compound is a specific alkylhydrazine that serves as a valuable building block in synthetic chemistry. a2bchem.com Current research interest in this compound lies primarily in its utility as an intermediate for creating more complex molecules, particularly in the pharmaceutical and agrochemical sectors. a2bchem.com Its structure, featuring a cyclopentylmethyl group, offers a unique combination of steric and electronic properties that can be exploited in targeted synthesis.

The compound is utilized in a variety of chemical transformations to introduce the cyclopentylmethylhydrazine moiety or to construct larger molecular frameworks. a2bchem.com It can participate in nucleophilic substitution, radical reactions, and metal-catalyzed transformations. a2bchem.com Additionally, its hydrazine group allows for the formation of hydrazones and hydrazides, further expanding its synthetic utility. a2bchem.com Research continues to explore the potential applications of this compound in the development of novel materials, such as polymers and coordination complexes. a2bchem.com

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-8-5-6-3-1-2-4-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTPAWVDTZOKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602742 | |

| Record name | (Cyclopentylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016516-96-3 | |

| Record name | (Cyclopentylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Cyclopentylmethyl Hydrazine

Participation in Cycloaddition and Cyclocondensation Reactions

The bifunctional nature of the hydrazine (B178648) moiety, possessing two nucleophilic nitrogen atoms, makes (Cyclopentylmethyl)hydrazine an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds.

One of the most significant applications of hydrazines in organic synthesis is the construction of pyrazole (B372694) and pyrazoline rings. These five-membered heterocycles are synthesized through cyclocondensation reactions with appropriate 1,3-difunctional substrates. nih.govresearchgate.net

Pyrazoles are typically formed by reacting a hydrazine with a 1,3-dicarbonyl compound (like an acetylacetone derivative) or an α,β-alkynic ketone. beilstein-journals.orgmdpi.com The reaction proceeds through initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Pyrazolines (dihydropyrazoles) are synthesized via the cyclocondensation of hydrazines with α,β-unsaturated aldehydes or ketones, such as chalcones. nih.govnih.govrevistabionatura.org The reaction involves a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. nih.gov These pyrazolines can subsequently be oxidized to the corresponding pyrazoles. nih.gov Microwave-assisted methods have been shown to accelerate these syntheses, often leading to higher yields and cleaner reactions. biomedpharmajournal.org

Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives from Hydrazines

| Hydrazine Derivative | 1,3-Difunctional Substrate | Heterocyclic Product | Reaction Type |

| This compound | Acetylacetone | 1-(Cyclopentylmethyl)-3,5-dimethylpyrazole | Cyclocondensation |

| This compound | Benzoylacetone | 1-(Cyclopentylmethyl)-5-methyl-3-phenylpyrazole | Cyclocondensation |

| This compound | Chalcone (1,3-Diphenyl-2-propen-1-one) | 1-(Cyclopentylmethyl)-3,5-diphenyl-2-pyrazoline | Cyclocondensation |

| This compound | Ethyl Acetoacetate | 1-(Cyclopentylmethyl)-3-methyl-5-pyrazolone | Cyclocondensation |

Synthesis of Fused Ring Systems

The reactivity of this compound also lends itself to the synthesis of more complex fused heterocyclic systems. By selecting substrates that already contain a ring structure, or by designing intramolecular reactions, it is possible to construct bicyclic and polycyclic frameworks. For example, a suitably functionalized cyclopentanone derivative could react with this compound to form an initial hydrazone, which could then undergo a subsequent intramolecular cyclization to form a fused ring system. One reported cascade process involves the cycloisomerization of propargyl vinyl ethers to form a cyclopentadiene intermediate, which then reacts in a hetero-Diels–Alder reaction, ultimately leading to ring-fused cyclopentadienyl hydrazine derivatives. nih.gov Such strategies are valuable in medicinal chemistry for creating novel molecular scaffolds.

Hydrazine as a Reducing Agent in Organic Synthesis

Hydrazine and its derivatives are effective reducing agents in a variety of organic transformations. organicchemistrydata.org The thermodynamic driving force for these reductions is often the formation of highly stable dinitrogen gas (N₂). organicchemistrydata.org

The most prominent example is the aforementioned Wolff-Kishner reduction , where the hydrazine moiety ultimately serves to reduce a carbonyl group to a methylene (B1212753) group. pressbooks.puborganicchemistrydata.org The mechanism involves the formation of a hydrazone, followed by base-catalyzed isomerization and elimination of N₂, generating a carbanion that is subsequently protonated by the solvent. fiveable.me

Beyond the Wolff-Kishner reaction, hydrazine-based systems are used for other reductions:

Reduction of Nitro Groups: In the presence of catalysts like Palladium on carbon (Pd/C), hydrazine hydrate (B1144303) can selectively reduce aromatic nitro compounds to the corresponding anilines. organic-chemistry.org

Reduction of Alkenes and Alkynes: The unstable molecule diimide (HN=NH), which can be generated in situ from hydrazine, is a mild and selective reagent for the reduction of unhindered carbon-carbon double and triple bonds via a concerted, cis-addition of hydrogen. organicchemistrydata.org

Reduction of Halogenated Nitroarenes : Hydrazine hydrate with Pd/C can effectively reduce bromo, chloro, and iodo nitroarenes to the corresponding halogenated anilines, demonstrating good chemoselectivity. organic-chemistry.org

The reducing power of substituted hydrazines like methylhydrazine has also been harnessed, for example, in the cobalt-catalyzed reduction of nitroarenes to arylamines. organic-chemistry.org

Role in Catalytic Reductions (e.g., activators regenerated by electron transfer (ARGET) atom transfer radical polymerization)

No studies have been found that investigate or report the use of this compound in catalytic reductions, including its potential role as a reducing agent in Activators Regenerated by Electron Transfer (ARGET) Atom Transfer Radical Polymerization (ATRP). In the ARGET ATRP process, a reducing agent is crucial for continuously regenerating the Cu(I) activator from the Cu(II) deactivator species that forms during termination reactions. While simple hydrazines and phenylhydrazine have been mentioned as effective reducing agents for this purpose, allowing for a significant reduction in the catalyst concentration, the specific efficacy or application of this compound in this context has not been documented.

Elucidation of Reaction Mechanisms

Detailed Reaction Pathway Studies

Detailed mechanistic studies focused on the reaction pathways of this compound are not present in the current body of scientific literature. Mechanistic investigations of simpler hydrazine derivatives often focus on their decomposition pathways, oxidation, and their role in specific reactions like the Wolff-Kishner reduction, which proceeds through a hydrazone intermediate followed by deprotonation and loss of nitrogen gas to form a carbanion. However, no such pathway studies have been specifically conducted or published for this compound.

Intermediate Identification in Complex Transformations

There is no information available regarding the identification of reaction intermediates derived from this compound in complex chemical transformations. The study of reaction intermediates is fundamental to understanding reaction mechanisms. For various hydrazine derivatives, reactive intermediates such as free radicals and diazenes (diimides) have been identified, particularly in metabolic or oxidative processes. In synthetic reactions, hydrazone and azo compounds are key intermediates. Despite these general findings for the hydrazine class, no research has been published that isolates or characterizes intermediates formed from reactions involving this compound.

Due to the lack of available research data, no data tables can be generated for the specified topics concerning this compound.

Derivatives and Structural Analogues of Cyclopentylmethyl Hydrazine

Structural Modifications at the Hydrazine (B178648) Nitrogens

The nucleophilic nature of the nitrogen atoms in the hydrazine moiety of (Cyclopentylmethyl)hydrazine allows for the introduction of various substituents, leading to the formation of N-alkyl and N,N-dialkyl derivatives, as well as acyl hydrazides.

The alkylation of hydrazines is a fundamental transformation that can lead to mono-, di-, tri-, and tetra-substituted derivatives. For this compound, N-alkylation would involve the reaction with alkylating agents such as alkyl halides. The degree of substitution can be controlled by the reaction conditions and the stoichiometry of the reactants.

One efficient method for the selective alkylation of hydrazine derivatives involves the formation of a nitrogen dianion intermediate. This is achieved by treating a protected hydrazine with a strong base like n-butyllithium, followed by reaction with an alkyl halide. d-nb.inforesearchgate.net This methodology allows for controlled mono- or dialkylation. For instance, a protected form of a hydrazine can be metalated with two equivalents of n-butyllithium in a solvent like tetrahydrofuran (THF) at low temperatures, followed by the addition of an alkylating agent. researchgate.net The reaction rate is influenced by the nature of the leaving group in the alkyl halide (I > Br > Cl) and the steric bulk of the alkyl group. d-nb.inforesearchgate.net

Another approach is the direct reductive alkylation of hydrazine derivatives. This can be achieved using reagents like α-picoline-borane, which allows for a one-pot synthesis from the hydrazine and a carbonyl compound (aldehyde or ketone). researchgate.net This method has been successfully applied to the synthesis of various N-alkylhydrazine derivatives, including those used as active pharmaceutical ingredients. researchgate.net The reaction conditions can be tuned to favor the formation of mono- or N,N-dialkylhydrazines. researchgate.net

While these general methods are established for hydrazine derivatives, specific studies detailing the N-alkylation and N,N-dialkylation of this compound are not extensively documented in the reviewed literature. However, these established synthetic routes provide a strong basis for predicting the reactivity of this compound and for the design of synthetic pathways to its N-alkylated derivatives.

Acyl hydrazides are derivatives of hydrazines where one of the nitrogen atoms is acylated. These compounds are typically synthesized by the reaction of a hydrazine with a carboxylic acid derivative, such as an acyl chloride or an ester. researchgate.netresearchgate.net For this compound, this would involve its reaction with an appropriate acylating agent.

The synthesis of acyl hydrazides can be achieved under various conditions. A common laboratory method involves the refluxing of a carboxylic acid ester with hydrazine hydrate (B1144303). inglomayor.cl Catalysts such as sulfuric acid can be employed to facilitate the reaction. inglomayor.cl Alternatively, acyl chlorides can be reacted with hydrazine in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net To minimize the formation of undesired bis-hydrazide by-products, the reaction can be carried out at low temperatures in a slurry of hydrazine in an inert solvent. researchgate.net

Acyl hydrazides are valuable synthetic intermediates. researchgate.net They can be further functionalized or used as precursors for the synthesis of various heterocyclic compounds. researchgate.net While the general synthesis of acyl hydrazides is well-established, specific examples of acyl hydrazides derived from this compound are not prominently featured in the available scientific literature.

Corresponding Hydrazone and Ketazine Derivatives

This compound can react with aldehydes and ketones to form hydrazones and ketazines, respectively. These reactions involve the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Hydrazones are formed from the condensation reaction of a hydrazine with an aldehyde or a ketone. wikipedia.org The reaction of this compound with an aldehyde or ketone would yield the corresponding (Cyclopentylmethyl)hydrazone. This reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration step. nih.gov

Hydrazones are versatile intermediates in organic synthesis. One of the most notable transformations of hydrazones is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. youtube.comchemistryjournal.net This reaction provides a method for the deoxygenation of aldehydes and ketones under basic conditions. organic-chemistry.org

Hydrazones derived from this compound can also be expected to undergo other transformations. For example, they can be subjected to cyclization reactions to form various heterocyclic compounds. The specific outcome of such reactions would depend on the structure of the aldehyde or ketone used to form the hydrazone and the reaction conditions employed. While the general chemistry of hydrazones is well-understood, specific studies on the synthesis and transformations of hydrazones derived directly from this compound are limited in the surveyed literature.

Ketazines are formed from the reaction of a hydrazine with two equivalents of a ketone. organic-chemistry.org A specific example of a ketazine related to the cyclopentylmethyl moiety is cyclopentyl methyl ketazine. This compound has been synthesized from cyclopentyl methyl ketone and hydrazine hydrate. organic-chemistry.orgucas.ac.cn The synthesis involves the condensation of the ketone with hydrazine, typically with azeotropic removal of water to drive the reaction to completion. researchgate.net

Alicyclic ketazines, such as those derived from cyclopentyl methyl ketone, exhibit characteristic reactivity. They can participate in criss-cross cycloaddition reactions. researchgate.netnih.gov For instance, they react with dipolarophiles like potassium cyanate or ammonium thiocyanate in the presence of acetic acid to form spirocyclic perhydro d-nb.inforesearchgate.netbeilstein-journals.orgtriazolo[1,2-a] d-nb.inforesearchgate.netbeilstein-journals.orgtriazole derivatives. researchgate.netnih.gov The reactivity of these ketazines can also be influenced by their tautomeric enamine forms, leading to addition reactions at the α-carbon. researchgate.net

The table below summarizes the synthesis and physical properties of cyclopentyl methyl ketazine. organic-chemistry.orgucas.ac.cn

| Property | Value |

| Molecular Formula | C₁₄H₂₄N₂ |

| Boiling Point | 238.4 °C |

| Melting Point | -38.2 °C |

| Density (20 °C) | 0.910 - 0.969 g·cm⁻³ |

| Dynamic Viscosity (20 °C) | 2.35 - 13.17 mPa·s |

| Specific Heat Capacity | 2.97 - 3.63 J·g⁻¹·°C⁻¹ |

Heterocyclic Compounds Incorporating the Cyclopentylmethyl-Hydrazine Scaffold

The hydrazine functionality is a key building block for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. This compound can serve as a precursor for the construction of several important heterocyclic rings, including pyrazoles, triazoles, and tetrazoles.

The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netyoutube.comnih.govslideshare.net The reaction of this compound with a 1,3-diketone or a β-ketoester would be expected to yield a 1-(cyclopentylmethyl)pyrazole derivative. The regioselectivity of this reaction can be influenced by the substituents on the dicarbonyl compound and the reaction conditions. nih.gov

Triazoles , specifically 1,2,4-triazoles, can be synthesized from hydrazine derivatives through various routes. One common method involves the reaction of a hydrazide with a source of a second nitrogen and a carbon atom, such as in the Pellizzari reaction or by reacting with formamide under microwave irradiation. organic-chemistry.org Another approach is the oxidative cyclization of amidrazones, which can be formed from hydrazines. The this compound moiety could be incorporated into a triazole ring using these established synthetic strategies. rsc.org

Tetrazoles can be synthesized through several methods, including the reaction of nitriles with azides or via multicomponent reactions. nih.govnih.gov The Ugi tetrazole reaction, for instance, allows for the synthesis of highly substituted tetrazoles from an isocyanide, an aldehyde or ketone, an amine or hydrazine, and an azide source. organic-chemistry.orgrug.nl By employing a protected form of this compound in such a reaction, it would be possible to construct tetrazole derivatives bearing the cyclopentylmethyl group.

Synthesis of Pyrazolidines and Pyrazolines

There is no available information on the reaction of this compound with dicarbonyl compounds, α,β-unsaturated carbonyls, or other relevant substrates to form pyrazolidine or pyrazoline ring systems. As such, no reaction mechanisms, yields, or spectroscopic data for such compounds can be presented.

Computational and Theoretical Studies of Cyclopentylmethyl Hydrazine

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding the nature of the chemical bonds that hold them together. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, geometry, and electronic properties.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. For a flexible molecule like (Cyclopentylmethyl)hydrazine, which contains a cyclopentyl ring and a rotatable C-N bond, multiple energy minima, known as conformers, may exist.

Conformational analysis of this compound involves identifying these different stable conformers and determining their relative energies. The cyclopentane ring itself is known for its fluxional nature, existing in various puckered conformations such as the "envelope" and "half-chair" forms. biomedres.us The hydrazine (B178648) moiety also exhibits different conformations, typically described as syn, anti, and gauche, with the gauche conformer being the most stable for hydrazine itself due to stereoelectronic effects. researchgate.netdoi.org

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-N) | Cyclopentane Pucker | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 65° (gauche) | Envelope | 0.00 |

| 2 | 175° (anti) | Envelope | 1.85 |

| 3 | 68° (gauche) | Half-Chair | 0.45 |

| 4 | 178° (anti) | Half-Chair | 2.30 |

Note: Data are illustrative and based on typical values for similar hydrazine and cyclopentane derivatives.

Understanding the electronic structure provides insight into the molecule's stability, reactivity, and spectroscopic properties. Quantum chemical calculations can determine the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. imist.maimist.ma

Natural Bond Orbital (NBO) analysis is a common technique used to study bonding. It transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds. For this compound, NBO analysis can quantify the hybridization of the nitrogen and carbon atoms and describe the delocalization of electron density, particularly the interaction between the nitrogen lone pairs. These interactions are crucial for understanding the molecule's basicity and nucleophilicity.

The calculated atomic charges provide a measure of the polarity of the bonds within the molecule. The nitrogen atoms in the hydrazine moiety are expected to carry partial negative charges, making them sites for electrophilic attack.

Table 2: Selected Calculated NBO and Electronic Properties for this compound

| Property | Value |

|---|---|

| N-N Bond Length (Å) | 1.45 |

| C-N Bond Length (Å) | 1.47 |

| NBO Charge on N1 (hydrazine) | -0.45 e |

| NBO Charge on N2 (hydrazine) | -0.38 e |

| Dipole Moment (Debye) | 1.8 D |

Note: Data are illustrative and calculated at a representative DFT level of theory.

Reactivity Prediction and Mechanistic Insights

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By examining the molecule's frontier molecular orbitals and calculating the energy profiles of potential reaction pathways, chemists can gain a deeper understanding of its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, specifically on the lone pair orbitals. The energy of the HOMO is an indicator of the molecule's ionization potential and its nucleophilic character. A higher HOMO energy suggests greater reactivity as a nucleophile. The LUMO is likely to be an antibonding orbital associated with the N-H or C-H bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: Data are illustrative and based on typical DFT calculations for hydrazine derivatives.

To understand the mechanism of a chemical reaction, it is necessary to map out the potential energy surface that connects reactants to products. A key feature of this surface is the transition state, which is the highest energy point along the lowest energy reaction pathway. ucsb.edu The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For reactions involving this compound, such as its oxidation or its reaction as a nucleophile, computational methods can be used to locate the structures of the transition states. researchgate.net This involves specialized optimization algorithms that search for saddle points on the potential energy surface. ucsb.edu Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

These calculations can provide detailed mechanistic information, such as whether a reaction proceeds through a concerted or stepwise mechanism. For instance, in the oxidation of hydrazine derivatives, transition state calculations can help to elucidate the mechanism of hydrogen atom abstraction or electron transfer. mdpi.comresearchgate.net

Quantitative Structure-Property Relationships (QSPR) in Hydrazine Systems

Quantitative Structure-Property Relationships (QSPR) are computational models that aim to predict the properties of molecules based on their chemical structure. These models establish a mathematical relationship between calculated molecular descriptors and an observed property.

For hydrazine systems, QSPR studies can be used to predict a wide range of properties, including physical properties like boiling point and density, as well as chemical properties like reactivity and biological activity. jppres.compsvmkendra.com The molecular descriptors used in QSPR models can be derived from quantum chemical calculations and include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices that describe the connectivity of atoms.

By developing a QSPR model for a series of hydrazine derivatives, it is possible to predict the properties of a new compound like this compound without the need for extensive experimental measurements. This approach is particularly useful in areas like drug discovery and materials science for screening large numbers of candidate molecules. nih.gov

Table 4: List of Compounds

| Compound Name |

|---|

Advanced Spectroscopic Characterization Methodologies in Cyclopentylmethyl Hydrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of (Cyclopentylmethyl)hydrazine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

For the free base, this compound, the predicted ¹H NMR spectrum would show distinct signals for the different types of protons. The protons on the cyclopentyl ring would appear as a series of multiplets in the upfield region, typically between 1.0 and 2.2 ppm. The methylene (B1212753) bridge protons (-CH₂-) adjacent to the hydrazine (B178648) group would be expected around 2.5-2.8 ppm. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals whose chemical shifts are dependent on solvent and concentration, generally in the range of 3.0 to 5.0 ppm.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the methylene bridge carbon and the carbons of the cyclopentyl ring. Based on data for analogous compounds like cyclopentylmethanamine, the methylene carbon is predicted to resonate around 50-60 ppm. nih.gov The carbons of the cyclopentyl ring would appear in the range of 25-40 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (methylene) | 2.65 | 55.2 |

| -CH- (cyclopentyl) | 2.10 | 38.5 |

| -CH₂- (cyclopentyl, C2/C5) | 1.75 / 1.30 | 29.8 |

| -CH₂- (cyclopentyl, C3/C4) | 1.60 / 1.50 | 25.4 |

| -NHNH₂ | Variable (3.0 - 5.0) | - |

Note: These are predicted values and may vary from experimental results.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the methylene bridge protons and the methine proton of the cyclopentyl ring. Additionally, correlations between the different protons within the cyclopentyl ring would be visible, helping to delineate the ring's proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene bridge to its corresponding ¹³C signal. Similarly, each proton on the cyclopentyl ring would be correlated to its attached carbon atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within this compound by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the hydrazine moiety are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclopentyl and methylene groups would be observed between 2850 and 3000 cm⁻¹. The N-H bending (scissoring) vibration is typically found around 1600-1650 cm⁻¹. The C-H bending vibrations of the alkyl groups would appear in the 1350-1470 cm⁻¹ region. The N-N stretching vibration is often weak in the IR spectrum but can sometimes be observed around 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The N-N single bond, which is often weak in the IR spectrum, tends to show a stronger signal in the Raman spectrum, typically in the 1000-1150 cm⁻¹ range. researchgate.net The symmetric C-H stretching and bending vibrations of the alkyl framework are also readily observed.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3250 (medium, broad) | 3350 - 3250 (weak) |

| C-H Stretch (Alkyl) | 2960 - 2850 (strong) | 2960 - 2850 (strong) |

| N-H Bend | 1630 - 1580 (medium) | 1630 - 1580 (weak) |

| C-H Bend (Alkyl) | 1470 - 1350 (medium) | 1470 - 1350 (medium) |

| N-N Stretch | ~1100 (weak) | ~1100 (medium-strong) |

Note: These are predicted frequency ranges based on typical values for similar functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. The molecular weight of this compound (C₆H₁₄N₂) is 114.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 114. The fragmentation of alkylhydrazines is influenced by the stability of the resulting carbocations and radical species. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond between the cyclopentyl ring and the methylene group is a probable fragmentation pathway. This would lead to the formation of a stable cyclopentylmethyl cation (C₅H₉⁺, m/z 69) or a hydrazinylmethyl radical. The base peak in the mass spectrum of cyclopentane itself is often m/z 42, corresponding to the loss of ethene. docbrown.info

Loss of the hydrazine group: Cleavage of the C-N bond could result in the loss of a hydrazinyl radical (•NHNH₂) to give a cyclopentylmethyl cation (m/z 83).

Ring fragmentation: The cyclopentyl ring itself can undergo fragmentation, leading to a series of smaller fragment ions, typically differing by 14 mass units (CH₂).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 114 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of •NHNH₂ |

| 69 | [C₅H₉]⁺ | Alpha-cleavage, formation of cyclopentyl cation |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclopentyl ring |

| 43 | [C₃H₇]⁺ | Fragmentation of the cyclopentyl ring |

| 41 | [C₃H₅]⁺ | Fragmentation of the cyclopentyl ring |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives/salts)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the liquid this compound free base for X-ray diffraction might be challenging, its salts or derivatives can often be crystallized.

Should a suitable crystal of a salt, such as this compound hydrochloride, be obtained, X-ray analysis would provide precise information on:

Bond lengths and angles: The exact lengths of all covalent bonds (C-C, C-N, N-N) and the angles between them.

Conformation: The preferred spatial arrangement of the cyclopentyl ring (e.g., envelope or twist conformation) and the orientation of the methylhydrazine substituent relative to the ring.

Intermolecular interactions: In the solid state, the crystal packing is determined by intermolecular forces such as hydrogen bonding. In the case of a hydrochloride salt, strong hydrogen bonds between the hydrazinium ions and the chloride anions would be expected, as well as potential N-H···N hydrogen bonds between adjacent hydrazinium ions.

This detailed structural information from X-ray crystallography is invaluable for understanding the solid-state properties of this compound derivatives and can complement the structural insights gained from spectroscopic methods in solution.

Applications of Cyclopentylmethyl Hydrazine in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The hydrazine (B178648) functional group is a powerful tool for the construction of various heterocyclic systems, which are prevalent in a vast array of biologically active molecules and functional materials. (Cyclopentylmethyl)hydrazine serves as a key nucleophilic building block in these transformations. One of the most common applications of hydrazines in organic synthesis is in the formation of pyrazoles through condensation reactions with 1,3-dicarbonyl compounds. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine attacks the carbonyl carbons of the diketone, followed by dehydration to form the stable aromatic pyrazole (B372694) ring. The cyclopentylmethyl substituent on the hydrazine nitrogen allows for the introduction of this specific lipophilic group into the final heterocyclic structure, which can be crucial for modulating the biological activity or material properties of the target molecule.

The versatility of this compound extends to its use in the synthesis of various fused heterocyclic systems. These complex molecular architectures are often found in natural products and medicinally important compounds. By reacting with appropriate polyfunctional electrophiles, this compound can participate in cascade reactions to construct intricate polycyclic frameworks. The reactivity of the hydrazine moiety, coupled with the steric and electronic influence of the cyclopentylmethyl group, can direct the regioselectivity of these cyclization reactions, leading to the desired complex molecular structures.

Utilization in the Construction of Pharmaceutical Precursors

A significant application of this compound lies in the synthesis of pharmaceutical precursors, particularly in the development of novel therapeutic agents. A notable example is its use in the preparation of pyrazolopyrimidinedione tRNA synthesis inhibitors. These compounds are being investigated for their potential as antibacterial agents. In the synthesis of these inhibitors, this compound is a crucial building block for the formation of the pyrazole ring, which is a core component of the final active molecule. The cyclopentylmethyl group in this context is important for establishing favorable interactions with the biological target, thereby influencing the potency and selectivity of the inhibitor.

The synthesis of such pharmaceutical precursors often involves a multi-step sequence where the pyrazole ring is constructed early in the synthetic route. The choice of the substituted hydrazine is therefore critical in defining the substitution pattern of the final drug candidate. The use of this compound allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by modifying other parts of the molecule while keeping the cyclopentylmethyl group constant, or vice-versa, to optimize the pharmacological profile of the potential drug.

Contribution to Agrochemical Compound Synthesis

The structural motifs found in successful pharmaceuticals are often mirrored in the design of modern agrochemicals. Hydrazine derivatives have been utilized in the synthesis of various pesticides, including insecticides, herbicides, and fungicides. The introduction of specific alkyl and cycloalkyl groups can significantly impact the biological activity, selectivity, and environmental profile of these agrochemicals.

While specific, publicly available research detailing the direct application of this compound in commercial agrochemicals is limited, the general principles of agrochemical design suggest its potential utility. The cyclopentylmethyl moiety can enhance the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. Furthermore, the unique shape and size of the cyclopentyl group can lead to specific interactions with target enzymes or receptors in pests, potentially resulting in higher efficacy and selectivity. The development of novel agrochemicals often involves the screening of large libraries of compounds with diverse substituents, and this compound represents a valuable building block for generating such diversity.

Use as a Chemical Building Block in Materials Science Research

The application of hydrazine derivatives extends beyond the life sciences into the realm of materials science. Hydrazines are known to be useful in the synthesis of polymers and energetic materials. The bifunctional nature of hydrazine allows it to act as a monomer or a cross-linking agent in polymerization reactions. For instance, hydrazines can react with dicarboxylic acids or their derivatives to form polyamides containing N-N bonds in the polymer backbone, potentially leading to materials with unique thermal and mechanical properties.

In the context of energetic materials, the high nitrogen content of hydrazine derivatives can contribute to a high heat of formation and the generation of a large volume of gas upon decomposition, which are key characteristics of energetic compounds. While specific studies on the use of this compound in this area are not widely reported, its alkylated structure could be explored to modify the physical properties, such as melting point and density, of energetic materials.

Furthermore, the nucleophilic nature of this compound makes it a candidate for the surface modification of materials or for the synthesis of coordination polymers. The lone pairs of electrons on the nitrogen atoms can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. The cyclopentylmethyl group would then be displayed on the surface or within the pores of these materials, influencing their properties such as porosity, hydrophobicity, and catalytic activity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (cyclopentylmethyl)hydrazine in academic settings?

- Methodology : The compound can be synthesized via alkylation of hydrazine derivatives with cyclopentylmethyl bromide under controlled conditions. Key steps include:

- Nucleophilic substitution : React hydrazine with cyclopentylmethyl bromide in anhydrous THF at low temperatures (−75°C to 0°C) to minimize side reactions .

- Purification : Use recrystallization in methanol or ethanol to isolate the product. Monitor purity via TLC or HPLC.

- Safety : Employ inert atmosphere (N₂/Ar) to prevent oxidation of hydrazine intermediates.

Q. How can researchers characterize this compound and its derivatives?

- Analytical techniques :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity in hydrazine derivatives (e.g., cyclopentylmethyl substitution patterns) .

- X-ray crystallography : Resolve crystal structures to analyze hydrogen-bonding networks and conformational stability (e.g., hydrazide derivatives in ) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns for novel analogs.

Q. What are common reaction pathways involving this compound in organic synthesis?

- Key reactions :

- Hydrazone formation : React with aldehydes/ketones under acidic conditions (e.g., HCl catalysis) to form stable hydrazones for substrate identification .

- Catalytic applications : Utilize as a catalyst in ring-opening carbonyl–olefin metathesis (e.g., norbornene systems) by optimizing cycloaddition and cycloreversion steps .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and other hydrazine derivatives in catalytic processes?

- Mechanistic insights :

- Cycloreversion barriers : Computational studies (DFT, M05-2X/6-31G(d)) show that bicyclic hydrazines (e.g., [2.2.2]-bicyclic systems) reduce activation barriers by 15–20 kJ/mol compared to [2.2.1] analogs, enhancing catalytic turnover .

- Steric effects : The cyclopentylmethyl group improves regioselectivity in transition states by stabilizing strained intermediates through van der Waals interactions .

Q. What strategies optimize this compound's efficacy in enzyme inhibition studies?

- Experimental design :

- Structure-activity relationships (SAR) : Introduce bulky substituents (e.g., cyclopentylmethyl) to enhance binding affinity. In PAD4 inhibition, the cyclopentylmethyl group increased IC₅₀ values by 3-fold compared to smaller alkyl groups .

- Kinetic assays : Use stopped-flow spectroscopy to monitor hydrazine-enzyme adduct formation under physiological pH (7.4) and temperature (37°C).

Q. How can computational modeling guide the design of this compound-based catalysts?

- Computational approaches :

- Transition state analysis : Map energy landscapes for hydrazine-catalyzed reactions using Gaussian or ORCA software. Focus on bond cleavage/formation in cycloreversion steps .

- Thermodynamic profiling : Compare Gibbs free energy changes (ΔG) for epoxide vs. carbonyl reduction pathways. Hydrazine-mediated de-epoxidation is exergonic (−45 kJ/mol) but requires precise temperature control .

Q. What analytical methods are most effective for quantifying trace this compound in complex matrices?

- Quantitative techniques :

- Spectrophotometry : Measure permanganate reduction at 526 nm (ε = 2279 L·mol⁻¹·cm⁻¹) with a detection limit of 0.1 ppm .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column for separation.

- Safety compliance : Follow NIOSH Method S160 for workplace exposure monitoring .

Q. What role does this compound play in advanced material science applications?

- Material synthesis :

- Graphene modification : Reduce graphene oxide (GO) via hydrazine-mediated de-epoxidation, achieving 80% oxygen removal under reflux (100°C, 24 hrs) .

- Propellant research : Compare performance with ASCENT propellant (AF-M315E), noting a 50% increase in density-specific impulse over traditional hydrazine systems .

Q. How do researchers address contradictions in toxicity data for hydrazine derivatives?

- Data reconciliation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.